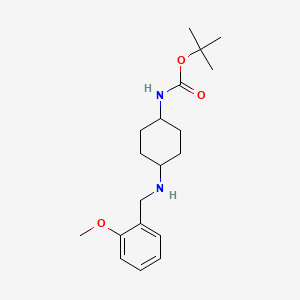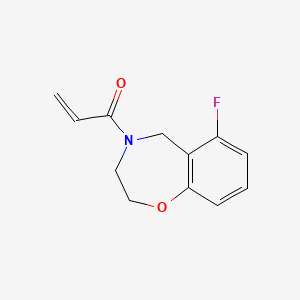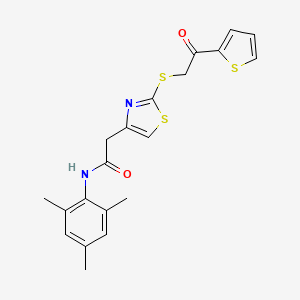![molecular formula C9H9F3N2O2 B2817306 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid CAS No. 1564936-16-8](/img/structure/B2817306.png)
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is a chemical compound that features a pyridine ring substituted with a methyl group, a trifluoroethylamino group, and a carboxylic acid group
作用機序
Target of Action
The primary targets of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid are currently unknown. The compound is a fluorinated pyridine derivative , and fluoropyridines have been known to exhibit interesting and unusual physical, chemical, and biological properties . .
Mode of Action
The mode of action of this compound is not well-documented. Given the presence of the strong electron-withdrawing trifluoroethyl group, it is likely that the compound interacts with its targets in a unique manner. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues , which could influence the compound’s interactions with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . .
Result of Action
As a fluoropyridine derivative, the compound likely exhibits unique properties due to the presence of the strong electron-withdrawing trifluoroethyl group . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid typically involves the introduction of the trifluoroethylamino group onto a pyridine ring. One common method is the reaction of 2-methyl-6-chloropyridine-4-carboxylic acid with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoroethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidation of the methyl group can yield this compound.
Reduction: Reduction of the carboxylic acid group can produce 2-methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-methanol.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Methyl-6-aminopyridine-4-carboxylic acid: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]benzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
Uniqueness
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the trifluoroethylamino group and the carboxylic acid group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5-2-6(8(15)16)3-7(14-5)13-4-9(10,11)12/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYSJBFLBYQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2817224.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)


![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)
![N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2817240.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)
